[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
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Overview
Description
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate is a complex organic compound known for its significant role in biological systems. It is a derivative of sphingosine, a type of sphingolipid, which is crucial in cell signaling and membrane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate typically involves the following steps:
Formation of the sphingosine backbone: This involves the condensation of palmitoyl-CoA and serine, followed by reduction and desaturation to form sphingosine.
Acylation: The sphingosine is then acylated with docosanoic acid to form the N-docosanoyl derivative.
Phosphorylation: Finally, the hydroxyl group at the third position is phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of sphingosine: Using biotechnological methods or chemical synthesis.
Acylation and phosphorylation: Conducted in large reactors with controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The phosphate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Phosphorylating agents like phosphorus oxychloride are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various phosphorylated derivatives.
Scientific Research Applications
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound in studying sphingolipid metabolism and function.
Biology: Plays a role in cell signaling pathways, particularly in apoptosis and cell growth regulation.
Medicine: Investigated for its potential in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with sphingosine-1-phosphate receptors (S1P receptors). These receptors are involved in various cellular processes, including cell proliferation, migration, and survival. The binding of [(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate to these receptors activates downstream signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions.
Ceramide-1-phosphate: Another sphingolipid involved in cell signaling.
Lysophosphatidic acid: A lipid mediator with overlapping functions in cell signaling.
Uniqueness
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate is unique due to its specific acyl chain length and the presence of a phosphate group, which confer distinct biological properties and receptor interactions compared to other sphingolipids.
Properties
Molecular Formula |
C40H80NO6P |
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Molecular Weight |
702 g/mol |
IUPAC Name |
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C40H80NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(43)41-38(37-47-48(44,45)46)39(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42H,3-32,34,36-37H2,1-2H3,(H,41,43)(H2,44,45,46)/b35-33+/t38-,39+/m0/s1 |
InChI Key |
ZRTZYMMYLZPKEQ-GLQCRSEXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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